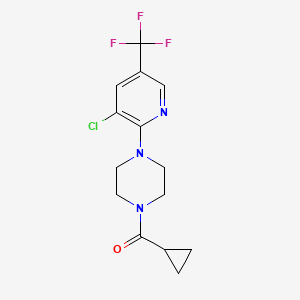

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone

Description

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is a complex organic compound that features a piperazine ring bonded to a cyclopropyl ketone group, with a pyridine ring substituted with chlorine and trifluoromethyl groups

Properties

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF3N3O/c15-11-7-10(14(16,17)18)8-19-12(11)20-3-5-21(6-4-20)13(22)9-1-2-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSMQVNSBZUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone typically involves multiple steps:

Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

Cyclopropyl Ketone Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the cyclopropyl ketone.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds featuring similar structural motifs have shown promising results in inhibiting the growth of colon carcinoma (HCT-15) and breast cancer cell lines (MCF-7) .

Case Study:

- A thiazole-pyridine hybrid, structurally related to the compound, demonstrated an IC₅₀ value of 5.71 μM against breast cancer cells, surpassing the efficacy of standard treatments like 5-fluorouracil .

Anticonvulsant Properties

The compound has been explored for its anticonvulsant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially providing therapeutic benefits in seizure disorders.

Case Study:

- A related study showcased compounds with piperazine structures achieving median effective doses (ED₅₀) lower than traditional anticonvulsants, indicating superior efficacy .

Analgesic Effects

The compound's ability to interact with specific receptors suggests potential analgesic properties. Optimized derivatives have been noted for their partial agonism at the mu-opioid receptor, which may reduce the risk of opioid misuse while providing pain relief .

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.

Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl 4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl ketone

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is unique due to its combination of a piperazine ring, a cyclopropyl ketone group, and a highly substituted pyridine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl) pyridine moiety, which significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 368.76 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for multiple receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antidepressant Activity : Studies have demonstrated that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Antitumor Activity : Preliminary data suggest that the compound may inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, highlighting its role in combating infections.

Antidepressant Activity

A study published in Acta Pharmacologica Sinica evaluated several piperazine derivatives, including our compound, for their ability to modulate serotonin receptors. The results indicated significant antidepressant-like behavior in rodent models at specific dosages (100 mg/kg), supporting its therapeutic potential for depression treatment .

Antitumor Activity

In a recent investigation published in Molecular Cancer Therapeutics, the compound was tested against several cancer cell lines. Results showed that it inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research conducted by MDPI focused on the antimicrobial efficacy of various piperazine derivatives. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Summary

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:

The synthesis of this compound typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include:

- Coupling reactions : Formation of the piperazinyl-cyclopropyl ketone moiety via nucleophilic substitution or amidation under anhydrous conditions (e.g., using DMF or THF as solvents at 60–80°C) .

- Trifluoromethylation : Introduction of the -CF₃ group via halogen-exchange reactions using CuI or Pd catalysts under inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) achieves >95% purity, as validated by HPLC .

Critical parameters : Control reaction pH (<7) to avoid decomposition of the cyclopropane ring.

Basic: How is structural characterization performed for this compound?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks for the pyridyl (δ 8.2–8.5 ppm), piperazinyl (δ 3.2–3.8 ppm), and cyclopropyl (δ 1.2–1.5 ppm) groups .

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ and fragments (e.g., loss of cyclopropyl ketone) .

Basic: What preliminary biological assays are recommended for screening its activity?

Answer:

- Antimicrobial assays :

- Broth microdilution (MIC determination) against S. aureus and E. coli (CFU counting after 24h incubation) .

- Enzyme inhibition : Test against bacterial acps-pptase (IC₅₀ via spectrophotometric NADH depletion assays) .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements.

Advanced: How can structural contradictions in biological activity data be resolved?

Answer:

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fraction incubation) to identify vulnerable sites (e.g., cyclopropane ring oxidation) .

- Off-target effects : Use proteome-wide affinity chromatography or thermal shift assays to map unintended interactions .

- Solubility limitations : Modify formulation (e.g., PEGylation or nanoemulsions) and re-evaluate pharmacokinetics .

Methodological fix : Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis studies to validate binding hypotheses .

Advanced: What strategies optimize the compound’s selectivity for bacterial vs. mammalian targets?

Answer:

- Structure-activity relationship (SAR) studies :

- Computational docking : Use AutoDock Vina to compare binding energies with bacterial acps-pptase (PDB: 3T88) vs. human homologs (PDB: 6G6X) .

Validation : Co-crystallization with target enzymes (if feasible) or SPR binding assays.

Advanced: How can computational methods predict its metabolic pathways?

Answer:

- In silico tools :

- SwissADME : Predict CYP450-mediated oxidation sites (e.g., cyclopropane ring or pyridine nitrogen) .

- Meteor Nexus : Simulate Phase II conjugation (e.g., glucuronidation of hydroxylated metabolites) .

- Experimental follow-up : LC-MS/MS to detect predicted metabolites in hepatocyte incubations .

Key insight : Prioritize metabolites with preserved trifluoromethyl groups for secondary bioactivity screening.

Advanced: What experimental designs address conflicting data in its mechanism of action?

Answer:

If studies suggest dual antibacterial (acps-pptase inhibition) and anticancer (kinase inhibition) activity:

- Target deconvolution :

- CRISPR-Cas9 knockout of suspected targets (e.g., acps-pptase in E. coli) followed by rescue experiments .

- Phosphoproteomics (LC-MS/MS) to identify kinase signaling changes in treated cancer cells .

- Pathway analysis : Use STRING or KEGG to map affected pathways (e.g., fatty acid biosynthesis for acps-pptase) .

Advanced: How to enhance synthetic yield without compromising purity?

Answer:

- Flow chemistry : Continuous synthesis of the pyridyl-piperazinyl intermediate reduces side reactions (residence time: 2–5 min, 70°C) .

- Catalyst optimization : Screen Pd/Xantphos systems for trifluoromethylation (yield improvement from 60% to >85%) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.